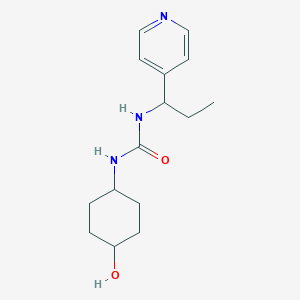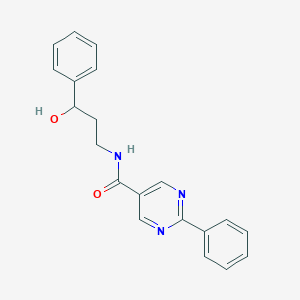![molecular formula C20H24N2O2 B6640384 N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640384.png)
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide, also known as HMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. HMPB is a potent and selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Wissenschaftliche Forschungsanwendungen
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been extensively studied in the field of medical research due to its potential applications in the treatment of type 2 diabetes. GPR40, the receptor that N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide activates, is expressed in pancreatic beta cells and is involved in glucose-stimulated insulin secretion. Therefore, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes by enhancing insulin secretion. Additionally, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has also been studied for its potential anti-inflammatory and neuroprotective effects.
Wirkmechanismus
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide acts as an agonist of GPR40, which is a G protein-coupled receptor that is expressed in various tissues, including pancreatic beta cells, adipocytes, and immune cells. When N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide binds to GPR40, it activates a signaling pathway that leads to the release of intracellular calcium ions and the subsequent secretion of insulin from pancreatic beta cells. This mechanism of action makes N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide a potential therapeutic agent for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has also been shown to have anti-inflammatory and neuroprotective effects. Studies have demonstrated that N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide can reduce the production of pro-inflammatory cytokines in immune cells and protect neurons from oxidative stress-induced damage. These findings suggest that N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may have potential applications in the treatment of inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide in lab experiments is its high potency and selectivity for GPR40. This makes it a useful tool for studying the physiological and biochemical effects of GPR40 activation. However, one limitation of using N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide. One area of interest is the development of N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the anti-inflammatory and neuroprotective effects of N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide and to explore its potential therapeutic applications in these areas. Finally, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may also have potential applications in the treatment of other metabolic disorders beyond type 2 diabetes, such as obesity and metabolic syndrome.
Synthesemethoden
The synthesis of N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide involves a multi-step process that begins with the reaction of 2-(hydroxymethyl)phenylboronic acid with 5-bromo-2-chloropyridine to form the intermediate 2-(hydroxymethyl)phenyl)-5-bromo-2-chloropyridine. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 5-methyl-2-pyrrolidin-1-ylboronic acid to form the final product, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide. The yield of this synthesis method is reported to be around 60%.
Eigenschaften
IUPAC Name |
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-9-19(22-10-4-5-11-22)18(12-15)20(24)21-13-16-6-2-3-7-17(16)14-23/h2-3,6-9,12,23H,4-5,10-11,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJCLNWOWZBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C(=O)NCC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)
![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)

![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6640352.png)
![3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)


![1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B6640370.png)
![[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B6640380.png)
![5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide](/img/structure/B6640382.png)
![[4-[2-Hydroxy-2-(4-methylphenyl)ethyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B6640386.png)
![1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B6640391.png)